molecular formula C29H41N7O5 B132785 Phenylalanyl-arginyl-valyl-phenylalanine CAS No. 144548-33-4

Phenylalanyl-arginyl-valyl-phenylalanine

Cat. No.: B132785
CAS No.: 144548-33-4
M. Wt: 567.7 g/mol
InChI Key: LIWOHUSRWUWRSX-ZJZGAYNASA-N
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Description

Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4) is a tetrapeptide with the sequence Phe-Arg-Val-Phe. Its molecular formula is C29H41N7O5, and it has a molecular weight of 567.68 g/mol . Structurally, it contains two aromatic phenylalanine residues (Phe), one positively charged arginine (Arg), and one hydrophobic valine (Val). Key physicochemical properties include a density of 1.3 g/cm³ and a refractive index of 1.62, which may influence its solubility and stability in aqueous environments .

Properties

CAS No.

144548-33-4

Molecular Formula

C29H41N7O5

Molecular Weight

567.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1

InChI Key

LIWOHUSRWUWRSX-ZJZGAYNASA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N

sequence

FRVF

Synonyms

FRVF peptide
H-Phe-Arg-Val-Phe-OH
Phe-Arg-Val-Phe
phenylalanyl-arginyl-valyl-phenylalanine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Chain Length and Complexity :

  • The target tetrapeptide is intermediate in size compared to the heptapeptide (7 residues) and the dipeptide (2 residues) . Longer peptides like the heptapeptide may exhibit higher structural complexity and interaction diversity due to residues like Tyr and His.

The pentapeptide’s dual Arg residues may enhance membrane permeability or nucleic acid binding . Hydrophobic Residues: The target’s two Phe residues increase hydrophobicity compared to the dipeptide Val-Phe, which has only one Phe. This could influence aggregation tendencies or lipid bilayer interactions.

Functional Implications :

  • The heptapeptide’s Tyr and His residues enable hydrogen bonding and metal coordination, suggesting roles in enzymatic or signaling pathways .
  • The dipeptide Val-Phe, with its small size, may serve as a substrate for proteases or a building block for larger peptides .

Research Findings and Methodological Insights

Structural Analysis Techniques :

Evidence highlights the importance of crystallographic methods for resolving peptide structures. Techniques such as X-ray crystallography (as discussed in ) are critical for identifying errors in peptide conformations and side-chain placements during model refinement. These methods are likely applicable to studying the target tetrapeptide’s 3D conformation and interactions.

Limitations in Available Data :

  • Biological activity data (e.g., receptor binding, enzymatic inhibition) are absent in the provided evidence.
  • The heptapeptide and pentapeptide lack molecular weight and formula details, limiting quantitative comparisons.

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